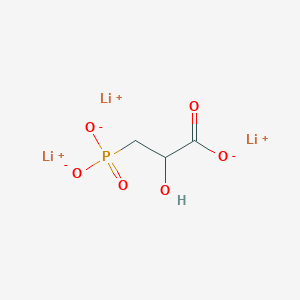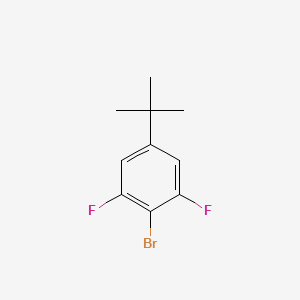
Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl group attached to the piperazine ring, along with a 3-fluoro-4-hydroxyphenyl group, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-fluoro-4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Piperazine with Tert-butyl Chloroformate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.
Addition of 3-Fluoro-4-hydroxybenzaldehyde: The intermediate tert-butyl piperazine-1-carboxylate is then reacted with 3-fluoro-4-hydroxybenzaldehyde to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the fluoro group, to form a hydroxy derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including those with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials and chemical processes, particularly those requiring specific functional groups.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The fluoro and hydroxy groups on the phenyl ring can form hydrogen bonds and other interactions with the target, enhancing its biological activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a fluoro group, which affects its chemical reactivity and biological activity.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives, highlighting its importance in medicinal chemistry.
These comparisons highlight the unique features of this compound, particularly its fluoro and hydroxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21FN2O3 |
|---|---|
Peso molecular |
296.34 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-fluoro-4-hydroxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-13(19)12(16)10-11/h4-5,10,19H,6-9H2,1-3H3 |
Clave InChI |
XQEOYAPNWYFAGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-{[(pyridin-3-yl)methyl]sulfanyl}propanoic acid](/img/structure/B13513671.png)




![9-(2,1,3-Benzothiadiazole-5-carbonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13513719.png)








